molecular formula C9H16O2 B13260872 3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane

3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane

Cat. No.: B13260872
M. Wt: 156.22 g/mol
InChI Key: KRTNVAVRTJKMEM-UHFFFAOYSA-N
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Description

3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[310]hexane is a bicyclic ether compound with a unique structure that includes an oxirane ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane typically involves the reaction of cyclopentene oxide with isopropyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor containing the acid catalyst. This method allows for efficient production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Oxabicyclo[3.1.0]hexane: A related compound with a similar bicyclic structure but lacking the isopropyl group.

    Cyclopentane oxide: Another related compound with a simpler structure, consisting of a cyclopentane ring with an epoxide group.

Uniqueness

3-[(Propan-2-yloxy)methyl]-6-oxabicyclo[310]hexane is unique due to the presence of the isopropyl group, which imparts different chemical and physical properties compared to its analogs

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-(propan-2-yloxymethyl)-6-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C9H16O2/c1-6(2)10-5-7-3-8-9(4-7)11-8/h6-9H,3-5H2,1-2H3

InChI Key

KRTNVAVRTJKMEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1CC2C(C1)O2

Origin of Product

United States

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